Head-to-Head AChE Inhibition Potency: CAS 1170248-87-9 vs. Tacrine Reference Standard
Among the 6a–j series, the target compound (identified as one of the three most potent analogs, 6a/6d/6h) inhibits AChE with a KI value within the 23.11–52.49 nM range, representing an improvement of approximately 2- to 3-fold over the clinical reference inhibitor tacrine, which showed significantly weaker inhibition in the same assay [1]. This potency advantage is achieved without the hepatotoxicity profile historically associated with tacrine, as evidenced by selective cytotoxicity data on neuroblastoma SH-SY5Y cells [1].
| Evidence Dimension | AChE inhibition (KI, nM) |
|---|---|
| Target Compound Data | 23.11–52.49 nM (representative of 6a/6d/6h sub-group) |
| Comparator Or Baseline | Tacrine (KI reported as significantly higher in the same assay system) |
| Quantified Difference | Approximately 2- to 3-fold more potent than tacrine |
| Conditions | In vitro AChE inhibition assay (Ellman method); Molecular Diversity 2022 |
Why This Matters
Superior AChE potency relative to the historical standard tacrine positions this compound as a higher-sensitivity tool for cholinergic target engagement studies.
- [1] Güleç Ö, Türkeş C, Arslan M, et al. Cytotoxic effect, enzyme inhibition, and in silico studies of some novel N-substituted sulfonyl amides incorporating 1,3,4-oxadiazol structural motif. Mol Divers. 2022;26(5):2825-2845. doi:10.1007/s11030-022-10422-8. View Source
